molecular formula C11H9NO4 B13962107 6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid CAS No. 947763-44-2

6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid

Cat. No.: B13962107
CAS No.: 947763-44-2
M. Wt: 219.19 g/mol
InChI Key: QSFUOLLASIRICA-UHFFFAOYSA-N
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Description

6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid is a quinoline derivative known for its diverse applications in pharmaceutical and chemical research. This compound is part of the quinolone family, which is renowned for its biological and pharmacological activities .

Properties

IUPAC Name

6-methoxy-4-oxo-1H-quinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-10-5-6-8(4-7(10)11(14)15)12-3-2-9(6)13/h2-5H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFUOLLASIRICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695088
Record name 6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947763-44-2
Record name 6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and General Strategy

  • The synthesis typically starts from 3-substituted anthranilic acids or fluorinated anthranilic acid derivatives.
  • The key steps include formation of the quinoline ring via cyclization, introduction of the methoxy substituent, and oxidation or hydrolysis to yield the 4-oxo and 7-carboxylic acid functionalities, respectively.

Stepwise Synthesis Approach

Step Reaction Type Description Typical Reagents/Conditions
1 Acetylation of Anthranilic Acid Reaction of anthranilic acid with acetic anhydride/acetic acid to protect amino group Acetic anhydride, acetic acid, reflux
2 Conversion to Benzoyl Chloride Formation of benzoyl chloride derivative via reaction with oxalyl chloride Oxalyl chloride, dichloromethane, DMF catalyst
3 Malonic Ester Condensation Reaction with malonic half ester to introduce side chain for quinoline ring closure n-Butyl lithium, malonic half acid ester
4 Cyclization Ring closure to form dihydroquinoline core Potassium t-butoxide in t-butanol, elevated temperature
5 Amination or Methoxylation Introduction of amino or methoxy groups at specific positions (e.g., 6-position) Cyclopropylamine or methanol derivatives, triethylorthoformate
6 Hydrolysis/Oxidation Hydrolysis of esters to carboxylic acid and oxidation to 4-oxo group Acidic or basic hydrolysis, hydrogenation or oxidation steps

Specific Example from Related Patents and Literature

  • According to U.S. Patent US4822801A, related quinoline derivatives are prepared by first converting substituted anthranilic acids to acyl chlorides, followed by reaction with malonic ester derivatives and subsequent cyclization using potassium t-butoxide to form the quinoline core.
  • The methoxy group at the 6-position can be introduced via nucleophilic substitution or by using methoxy-substituted starting materials.
  • Hydrolysis of ester intermediates yields the free carboxylic acid at the 7-position.
  • The 4-oxo function is typically formed during the ring closure step or by subsequent oxidation.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Notes
Solvents Acetonitrile, tetrahydrofuran, ethanol, t-butanol Non-reactive solvents preferred for cyclization and substitution
Temperature 20°C to 150°C Elevated temperatures favor cyclization; higher temps shorten reaction time
Acid/Base Catalysts Triethylamine, potassium t-butoxide Used as acid acceptors or bases to promote cyclization
Reaction Time Several hours to overnight Depends on step and temperature

Analytical and Purification Techniques

  • Purification is commonly achieved by recrystallization or chromatography.
  • Characterization includes NMR, IR spectroscopy, and mass spectrometry to confirm the quinoline structure, methoxy substitution, and carboxylic acid presence.
  • Melting point and elemental analysis further validate compound purity.

Summary Table of Preparation Steps

Stage Intermediate/Product Key Transformation Reagents/Conditions
Anthranilic acid Acetylated anthranilic acid Protection of amino group Acetic anhydride, acetic acid
Benzoyl chloride Acyl chloride derivative Conversion from acid Oxalyl chloride, dichloromethane, DMF catalyst
Malonic ester adduct β-Ketoester intermediate Condensation with malonic ester n-Butyl lithium, malonic half ester
Dihydroquinoline Cyclized quinoline core Ring closure Potassium t-butoxide, t-butanol
Methoxy substitution 6-Methoxy substituted quinoline Nucleophilic substitution or starting material Methanol derivatives, triethylorthoformate
Final acid product 6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid Hydrolysis of ester to acid; oxidation Acid/base hydrolysis, hydrogenation/oxidation

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield halogenated quinoline derivatives, while oxidation can produce quinoline diones .

Scientific Research Applications

6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the synthesis of various industrial chemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid is unique due to its specific methoxy and carboxylic acid functionalities, which can influence its chemical reactivity and biological activity compared to other quinolones .

Q & A

Q. What are the optimal synthetic routes for 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid, and how can intermediates be validated?

A common approach involves cyclocondensation of substituted benzoic acid derivatives (e.g., 2,4-dichloro-5-fluoro-3-nitrobenzoic acid) with amines like cyclopropylamine or ethyl 3-(N,N-dimethylamino)acrylate under reflux conditions. For example, ethyl esters of structurally similar quinolinecarboxylic acids (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are synthesized via stepwise substitution and cyclization . Key intermediates should be characterized via 1H^1H-NMR, 13C^{13}C-NMR, and HPLC-MS to confirm regioselectivity and purity .

Q. How can spectroscopic techniques distinguish 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylic acid from its structural analogs?

The compound’s unique functional groups (methoxy at C6, carboxylic acid at C7) produce distinct spectral signatures:

  • IR : A strong carbonyl stretch (~1700 cm1^{-1}) for the 4-oxo group and a broad O-H stretch (~2500–3000 cm1^{-1}) for the carboxylic acid .
  • NMR : Methoxy protons appear as a singlet (~δ 3.9–4.1 ppm), while the quinoline ring protons show characteristic splitting patterns (e.g., doublets for C5 and C8 protons) .
  • MS : Molecular ion peaks at m/z 219.19 (calculated for C11_{11}H9_9NO4_4) with fragmentation patterns confirming the loss of CO2_2 (44 Da) .

Q. What solvent systems are effective for recrystallizing this compound, and how does pH influence its stability?

The compound is sparingly soluble in water (0.053 g/L at 25°C) but dissolves in polar aprotic solvents like DMSO or DMF. Recrystallization from ethanol/water mixtures (7:3 v/v) yields high-purity crystals. Stability studies indicate degradation above pH 8 due to deprotonation of the carboxylic acid group, which accelerates hydrolysis of the 4-oxo moiety. Adjusting pH to 5–6 during storage is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antibacterial potency?

Modifications at C7 (carboxylic acid group) and C8 (methoxy group) significantly impact activity. For instance:

  • Replacing the C7 carboxylic acid with an ethyl ester reduces polarity, enhancing membrane permeability but decreasing target binding .
  • Introducing fluoro or chloro substituents at C6/C8 (e.g., 6-fluoro-7-chloro analogs) improves Gram-negative coverage by disrupting DNA gyrase . SAR data should be validated via minimum inhibitory concentration (MIC) assays against E. coli and S. aureus .

Q. What computational methods can predict binding affinities of this compound to bacterial topoisomerases?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can model interactions with DNA gyrase (PDB: 1KZN). Key residues (e.g., Asp73, Ser79 in E. coli gyrase) form hydrogen bonds with the carboxylic acid and 4-oxo groups. Free energy calculations (MM-PBSA) quantify binding affinities, with ∆G values < −8 kcal/mol indicating high potency .

Q. How can contradictory solubility data in literature be resolved experimentally?

Discrepancies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs (melting point variations >5°C) and thermogravimetric analysis (TGA) to detect solvent traces. For example, a study reported solubility discrepancies due to an undetected hydrate form, resolved via X-ray crystallography .

Methodological Notes

  • Synthetic Optimization : Replace traditional reflux methods with microwave-assisted synthesis to reduce reaction time (30 minutes vs. 12 hours) and improve yields (>85%) .
  • Analytical Validation : Pair HPLC with charged aerosol detection (CAD) for accurate quantification of non-chromophoric intermediates .
  • Data Reproducibility : Standardize solvent purity (HPLC-grade) and storage conditions (−20°C under nitrogen) to minimize batch-to-batch variability .

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